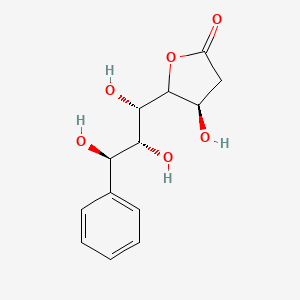

(+)-Cardiobutanolide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O6 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(4R)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one |

InChI |

InChI=1S/C13H16O6/c14-8-6-9(15)19-13(8)12(18)11(17)10(16)7-4-2-1-3-5-7/h1-5,8,10-14,16-18H,6H2/t8-,10-,11-,12+,13?/m1/s1 |

InChI Key |

ITWCBKGNWXDVFP-ODDUOFFQSA-N |

Isomeric SMILES |

C1[C@H](C(OC1=O)[C@H]([C@@H]([C@@H](C2=CC=CC=C2)O)O)O)O |

Canonical SMILES |

C1C(C(OC1=O)C(C(C(C2=CC=CC=C2)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Sources of (+)-Cardiobutanolide

Research has identified this compound in specific species within the Goniothalamus genus. The primary botanical sources are detailed below.

The initial isolation and characterization of this compound were from the stem bark of Goniothalamus cardiopetalus. researchgate.netnih.gov This discovery was made alongside several other known styryllactones, including goniothalamin (B1671989), goniodiol, goniofufurone, and goniofupyrone, as well as various acetogenins (B1209576). nih.govresearchgate.net The structure of this new compound was determined through comprehensive 1D and 2D NMR experiments and mass spectroscopic analysis. nih.gov G. cardiopetalus is an aromatic tree found in regions of India. tandfonline.com

This compound was later re-isolated from the bark of Goniothalamus elegans. researchgate.net G. elegans is found in Southeast Asian countries like Vietnam, where it is used in traditional medicine. researchgate.net Phytochemical investigations of G. elegans have revealed a variety of compounds, including other styryllactones like goniothalamin and goniomicin C, flavonoids, and steroids. researchgate.netasianpubs.orgresearchgate.net The presence of this compound in this species further establishes the Goniothalamus genus as its principal natural source. scite.ai

The Goniothalamus genus is a rich source of various styryllactones and other bioactive compounds. mdpi.comresearchgate.net While this compound has been specifically identified in G. cardiopetalus and G. elegans, other species have been extensively studied for related chemical constituents. researchgate.net These studies consistently report the presence of structurally similar styryllactones, highlighting a common biosynthetic pathway within the genus. iisc.ac.in For instance, goniothalamin is a frequently isolated compound from numerous Goniothalamus species, including G. tapis and G. griffithii. thescipub.comnih.gov

| Species | Isolated Styryllactone(s) | Reference |

|---|---|---|

| G. longistipetes | (+)-Altholactone | nih.gov |

| G. tapis | Goniothalamin, Isoaltholactone, Cheliensisin A, 7-epi-goniofufurone, Goniopypyrone | researchgate.net |

| G. griffithii | Goniothalamin, Goniofufurone, Goniopypyrone, Goniodiol, Goniotriol | researchgate.net |

| G. giganteus | Altholactone, Goniothalamin, Goniopypyrone, Goniofufurone | doi.org |

Extraction and Purification Methodologies

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction from the plant material, followed by sophisticated purification techniques to isolate the specific compound.

The initial step in isolating this compound involves extracting the chemical constituents from the plant material, typically the dried and powdered bark. nih.govdoi.org This is achieved through solvent extraction, a process that uses various organic solvents to dissolve the target compounds. mdpi.com

A common method is sequential extraction, where the plant material is successively soaked in a series of solvents with increasing polarity. For example, a typical sequence might start with a non-polar solvent like hexane, followed by solvents of intermediate polarity such as ethyl acetate (B1210297) or chloroform, and finally a polar solvent like methanol (B129727). thescipub.com This graded extraction helps to separate compounds into broad categories based on their solubility, simplifying the subsequent purification steps. thescipub.com In other cases, a single solvent, such as ethyl acetate, is used for the initial extraction via methods like cold percolation. doi.org After extraction, the solvent is evaporated under reduced pressure to yield a crude extract. thescipub.com

Following solvent extraction, the resulting crude extract contains a complex mixture of compounds. Isolating this compound from this mixture requires chromatographic separation techniques. bioanalysis-zone.com Chromatography works by passing the mixture through a stationary phase, which separates the individual components based on their differing physical and chemical properties, such as size and polarity. cmfri.org.in

Column chromatography (CC) is a primary method used for the fractionation of the crude extract. ijpsr.com The extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. doi.orgthescipub.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column, causing the compounds to move at different rates and separate into distinct fractions. doi.org

These fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify which ones contain the compound of interest. Fractions rich in the target compound may require further purification. This can be achieved through repeated column chromatography or by using Preparative Thin-Layer Chromatography (PTLC), which allows for the separation of larger quantities of the compound on a TLC plate. doi.org Crystallization is often a final step, where the purified compound is precipitated from a solution to obtain it in a highly pure, crystalline form. thescipub.com

| Step | Technique | Description | Reference |

|---|---|---|---|

| 1 | Plant Material Preparation | Air-drying and grinding of plant parts (e.g., stem bark) into a fine powder. | doi.orgthescipub.com |

| 2 | Solvent Extraction | Percolation or sequential maceration with solvents like hexane, ethyl acetate, and/or methanol to create a crude extract. | doi.orgthescipub.com |

| 3 | Fractionation | The crude extract is subjected to column chromatography (CC) over silica gel using a solvent gradient (e.g., hexane-ethyl acetate). | doi.org |

| 4 | Purification | Fractions containing the target compound are further purified using additional CC or Preparative TLC (PTLC). | doi.org |

| 5 | Final Isolation | Crystallization of the purified fraction to yield the pure compound. | thescipub.com |

Stereochemical Investigations of + Cardiobutanolide

Analysis of Chiral Centers and Absolute Configuration

The absolute configuration of (+)-Cardiobutanolide was initially proposed by comparing its optical rotation with that of the related compound, goniofufurone, suggesting they might share a biosynthetic precursor. researchgate.net Subsequent total syntheses and spectroscopic analyses have confirmed the absolute stereochemistry. For instance, the synthesis of this compound from D-glucono-δ-lactone allowed for the establishment of the stereochemistry of two centers based on the starting material, with the remaining centers being formed diastereoselectively. researchgate.net Various synthetic approaches have consistently led to the same enantiomer, solidifying the understanding of its absolute configuration.

Table 1: Chiral Centers of this compound

| Chiral Center | CIP Designation |

|---|---|

| C4 | R |

| C5 | R |

| C6 | R |

| C7 | S |

| C8 | R |

Note: The numbering of the carbon atoms follows standard chemical nomenclature for this class of compounds.

Determination of Relative Stereochemistry (e.g., X-ray Crystallography)

While the absolute configuration defines the handedness of each chiral center, the relative stereochemistry describes the spatial relationship between these centers within the molecule. X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the relative orientation of all atoms. wikipedia.org

In the case of this compound, its crystalline nature has facilitated the use of X-ray diffraction analysis to confirm its relative stereochemistry. acs.orgresearchgate.nettitech.ac.jp The data obtained from these studies provide a detailed map of the electron density within the crystal, allowing for the precise placement of each atom and confirming the syn and anti relationships between substituents on the lactone ring and the side chain. This experimental verification is crucial for validating the stereochemical outcomes of synthetic strategies and for understanding the molecule's conformational preferences.

Optical Activity Studies

Chiral molecules, such as this compound, have the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer and are measured using a polarimeter. The dextrorotatory nature of this compound, indicated by the (+) prefix, signifies that it rotates the plane of polarized light in a clockwise direction.

The specific rotation, [α]D, is a standardized measure of this optical activity. For this compound, the reported specific rotation values from both natural and synthetic sources are in close agreement, providing further evidence for the correct assignment of the enantiomeric form. These values are typically reported with the concentration of the sample and the solvent used, as these factors can influence the measurement.

Table 2: Reported Optical Activity of this compound

| Source | Specific Rotation [α]D | Solvent | Reference |

|---|---|---|---|

| Natural Isolate | +6.4 (c 0.28) | MeOH | thieme-connect.com |

| Synthetic | +5.5 (c 0.28) | MeOH | thieme-connect.com |

| Synthetic | +7.5 (c 0.8) | MeOH | acs.org |

| Synthetic | +8.3 (c 0.4) | MeOH | thieme-connect.com |

Enantioselective Approaches in Synthesis for Stereocontrol

The synthesis of a single enantiomer of a chiral molecule like this compound requires the use of enantioselective methods to control the formation of its multiple stereocenters. Several research groups have developed elegant strategies to achieve the total synthesis of this compound, often employing chiral starting materials or asymmetric reactions.

One common approach involves starting from a readily available chiral molecule, a strategy known as the "chiral pool" approach. For example, D-glucono-δ-lactone, D-xylose, and D-(-)-tartaric acid have all been successfully utilized as starting materials. researchgate.netacs.orggrafiati.com In these syntheses, the inherent stereochemistry of the starting material is transferred to the final product, guiding the formation of the desired stereoisomer.

Another powerful strategy is the use of asymmetric reactions, which employ chiral catalysts or reagents to induce stereoselectivity. Key asymmetric reactions that have been instrumental in the synthesis of this compound include:

Sharpless Asymmetric Dihydroxylation: This reaction is used to create vicinal diols with a high degree of enantioselectivity and has been a key step in several synthetic routes to introduce the hydroxyl groups with the correct stereochemistry. researchgate.netresearchgate.net

Asymmetric Allylboration: This method allows for the stereocontrolled formation of homoallylic alcohols, which are versatile intermediates in the synthesis. acs.orgnih.gov

Stereoselective Aldol (B89426) Reactions: Boron-mediated anti-selective aldol reactions have been employed to construct key carbon-carbon bonds with the desired relative stereochemistry. acs.orgnih.gov

Reductive Elimination Process: A zinc-mediated reductive elimination has been used to form a crucial butenoic ester intermediate. thieme-connect.com

Cross-Metathesis Reactions: These reactions have been used to build the carbon skeleton of the molecule efficiently. researchgate.net

These enantioselective approaches have not only enabled the total synthesis of this compound but have also allowed for the synthesis of its analogues and diastereomers, which are valuable for structure-activity relationship (SAR) studies. researchgate.netorcid.orgacs.orggoogle.com The development of step-economic and protecting-group-free syntheses continues to be an active area of research, aiming for more efficient and environmentally friendly routes to this complex natural product. researchgate.net

Synthetic Methodologies for + Cardiobutanolide and Its Analogues

Total Synthesis Strategies

Total synthesis approaches towards (+)-Cardiobutanolide often leverage either asymmetric methodologies or chiral pool starting materials to establish the correct stereochemistry. The latter strategy, which utilizes readily available, enantiopure natural products as foundational building blocks, has proven particularly effective.

The chiral pool represents a collection of abundant and inexpensive enantiopure compounds provided by nature, such as carbohydrates and amino acids. These molecules serve as convenient starting points in total synthesis, as their inherent chirality can be transferred to the target molecule, often simplifying the synthetic sequence. Several successful syntheses of this compound have commenced from common sugars and related chiral molecules.

An asymmetric synthesis of this compound has been successfully achieved using D-xylose as the chiral precursor. This approach establishes the complex stereochemistry of the target molecule through a sequence of key chemical transformations. The pivotal steps in this synthetic route include an initial zinc-mediated reductive opening of a tetrahydrofuran (THF) ring derived from D-xylose. researchgate.net This is followed by a stereoselective olefination reaction to construct the carbon backbone and a Sharpless asymmetric dihydroxylation to install the required hydroxyl groups with high stereocontrol. researchgate.net

Key reactions in these syntheses include the stereoselective addition of a Grignard reagent to a chiral aldehyde, a zinc-mediated reductive deoxygenation, and an asymmetric dihydroxylation. researchgate.net The more efficient route highlights a cross-metathesis reaction that is compatible with free hydroxy groups and a substrate-controlled Upjohn dihydroxylation as crucial steps. researchgate.net

| Parameter | Route 1 | Route 2 (Protecting-Group-Free) |

|---|---|---|

| Starting Material | D-Gluconolactone | D-Gluconolactone |

| Number of Steps | 12 | Not specified, but "step-economic" |

| Overall Yield | 13% | 22.4% |

| Key Features | Requires several protecting group manipulations | Protecting-group-free; Cross-metathesis; Substrate-controlled Upjohn dihydroxylation |

A formal total synthesis of this compound has been accomplished starting from D-glucose, a readily available and inexpensive chiral precursor. researchgate.net A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. This effectively completes the synthesis in principle, as the remaining steps have already been established in the chemical literature.

Based on available scientific literature, a total synthesis of this compound starting from the chiral pool material L-Erythrulose has not been prominently reported. While L-Erythrulose is a known chiral keto-sugar, its application as a starting material for this specific natural product does not appear to be an established route.

Asymmetric Synthesis Methodologies

The creation of this compound, a molecule with five contiguous chiral centers, necessitates the use of highly specific and controlled chemical reactions known as asymmetric synthesis methodologies. These techniques are crucial for selectively producing the desired stereoisomer, which is essential for its biological activity. Key strategies employed in the total synthesis of this compound include Sharpless asymmetric dihydroxylation, stereoselective olefination, Grignard reactions, Mitsunobu stereoinversion, and a zinc-mediated reductive ring-opening.

Sharpless Asymmetric Dihydroxylation

Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins. mdpi.com In the context of this compound synthesis, this reaction is instrumental in establishing two of the molecule's crucial stereocenters. The reaction involves treating an alkene with osmium tetroxide in the presence of a chiral quinine ligand, which directs the dihydroxylation to a specific face of the double bond, thereby controlling the stereochemistry of the resulting diol. mdpi.com

Several synthetic routes toward this compound and its analogues have incorporated this key step. researchgate.netfao.orgias.ac.in For instance, one synthesis utilized a sequential double asymmetric dihydroxylation of a diene to construct the core structure, although it involved a lengthy linear sequence. Another approach employed SAD on an olefin precursor, using the chiral ligand (DHQD)₂PHAL, to produce the required diol with a high degree of enantioselectivity (90:10 ratio). mdpi.com

However, the application of SAD is not always straightforward. In a step-economic, protecting-group-free synthesis, subjecting a key olefin intermediate to standard Sharpless conditions with the (DHQD)₂-PHAL ligand led to a complex mixture or oxidation of a benzylic alcohol rather than the desired dihydroxylation. In this case, achiral Upjohn dihydroxylation conditions (using N-methylmorpholine N-oxide, NMO) proved more effective, yielding this compound and its diastereomer. This highlights that the choice of dihydroxylation method is highly dependent on the specific substrate.

Table 1: Application of Dihydroxylation in this compound Synthesis

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, (DHQD)₂PHAL | Enantioselective formation of vicinal diols, key for establishing stereocenters. | mdpi.com |

| Upjohn Dihydroxylation | N-methylmorpholine N-oxide (NMO) | Achiral dihydroxylation yielding a diastereomeric mixture of diols. |

Stereoselective Olefination

Stereoselective olefination reactions are fundamental to constructing the styryl side chain of this compound with the correct geometric configuration. These reactions create carbon-carbon double bonds (olefins) with a high degree of control over whether the E (trans) or Z (cis) isomer is formed. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are classic examples of such transformations. scribd.comnih.gov

Grignard Reactions

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In a reported synthesis of this compound from D-glucono-δ-lactone, the stereoselective addition of an aryl Grignard reagent to a chiral aldehyde serves as a pivotal step. researchgate.net

This reaction accomplishes two important tasks simultaneously:

Carbon Skeleton Construction : It attaches the aromatic (phenyl) portion of the styryl side chain to the main carbohydrate-derived framework.

Stereocenter Formation : The addition to the chiral aldehyde creates a new stereogenic center (a secondary alcohol). The existing chirality in the aldehyde substrate directs the approach of the Grignard reagent, leading to the preferential formation of one diastereomer. researchgate.net

This method provides an efficient way to build molecular complexity and control stereochemistry, making it a valuable tool in the multistep synthesis of complex natural products like this compound. researchgate.net

Mitsunobu Stereoinversion

The Mitsunobu reaction is a versatile and reliable method for achieving the stereochemical inversion of a secondary alcohol. chem-station.commdma.ch This reaction converts an alcohol into other functional groups using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The process occurs via an SN2 mechanism, which results in a clean inversion of the stereocenter. chem-station.comwikipedia.org

While not explicitly detailed in all synthetic accounts, the need for such a transformation is noted in a synthesis of this compound from D-(–)-tartaric acid, which involved an "inversion of configuration" as part of a longer synthetic route. The Mitsunobu reaction is the archetypal method for this purpose in natural product synthesis. chem-station.comnih.gov It allows chemists to correct the stereochemistry at a specific position, transforming an undesired stereoisomer into the desired one. This is particularly useful when the required stereochemistry is difficult to set directly. The reaction works under mild conditions and is compatible with a wide range of functional groups, though it can produce byproducts that complicate purification. chem-station.com

Table 2: Overview of the Mitsunobu Reaction

| Feature | Description |

| Function | Converts a secondary alcohol to another functional group with inversion of stereochemistry. chem-station.comwikipedia.org |

| Key Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., a carboxylic acid). wikipedia.orgorganic-chemistry.org |

| Mechanism | SN2 substitution. wikipedia.org |

| Application | Correcting or establishing a specific stereocenter in the synthesis of complex molecules. chem-station.comnih.gov |

Zinc-Mediated Reductive Tetrahydrofuran Ring-Opening

In a notable asymmetric synthesis of this compound starting from D-xylose, a key and innovative step is the zinc-mediated reductive opening of a tetrahydrofuran (THF) ring. researchgate.net This reaction is crucial for transforming a cyclic carbohydrate precursor into a linear chain intermediate, which is then further elaborated to form the final lactone structure.

Another synthesis, starting from D-gluconolactone, also employs a zinc-mediated reductive step. In this case, it is described as a reductive deoxygenation of a 4-alkoxybut-2-enoic acid moiety. researchgate.net This process, using zinc dust, converts 4-alkoxybut-2-enoic esters into but-3-enoic esters through a reductive elimination process. researchgate.net This strategy is vital for manipulating the oxygenation pattern of the sugar-derived starting material to achieve the specific arrangement required for the natural product. These zinc-mediated reactions demonstrate the creative use of classic reagents to achieve non-obvious and powerful transformations in the synthesis of complex targets. researchgate.net

Convergent and Linear Synthetic Sequences

Table 3: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction from a single starting material (A → B → C → Product). youtube.com | Conceptually simple to plan. | Overall yield diminishes rapidly with each step; inefficient for long sequences. wikipedia.org |

| Convergent | Independent synthesis of molecular fragments, followed by late-stage coupling (A → B; C → D; then B + D → Product). wikipedia.org | Higher overall yield, greater efficiency, allows for parallel synthesis. youtube.comwikipedia.org | Requires careful planning of fragment synthesis and coupling reactions. |

Protecting-Group-Free and Eco-Friendly Approaches

The synthesis design relies on a modified one-pot conversion of D-glucono-δ-lactone into a crucial β-hydroxy-γ-lactone building block rsc.org. Key transformations in this synthesis are conducted in the presence of water, highlighting the eco-friendly nature of the process. For instance, after initial reaction with hydrogen bromide in acetic acid, the resulting intermediate is dissolved in 50% aqueous acetic acid for a reduction step using zinc powder acs.org. Later in the workup, the residue is dissolved in water before pH adjustment and extraction acs.org.

The cornerstone reactions of this protecting-group-free strategy include a cross-metathesis reaction that is compatible with free hydroxyl groups and a substrate-controlled Upjohn dihydroxylation acs.orgrsc.org. The ability to perform these reactions without protecting the alcohol functionalities represents a significant improvement in efficiency over traditional methods.

| Parameter | Details | Reference |

| Starting Material | D-glucono-δ-lactone | acs.orgrsc.org |

| Key Features | Protecting-group-free, Step-economic | acs.org |

| Overall Yield | 22.4% | acs.orgrsc.org |

| Core Reactions | Cross-metathesis, Substrate-controlled dihydroxylation | acs.orgrsc.org |

| Use of Aqueous Media | 50% aqueous acetic acid and water used in key steps | acs.org |

The Sharpless asymmetric dihydroxylation (SAD) is a critical reaction in the synthesis of this compound and its analogues, responsible for installing key stereocenters nih.gov. To enhance the environmental friendliness of this transformation, poly(ethylene glycol) (PEG) has been successfully employed as a recyclable and effective reaction medium.

This method offers a significant advantage by allowing the Sharpless ligand, which is often expensive, to be efficiently recovered and recycled while maintaining good enantioselectivity. Using osmium tetroxide in PEG provides a rapid reaction environment for the asymmetric dihydroxylation of olefins. This approach aligns with the principles of green chemistry by reducing solvent waste and enabling the reuse of valuable catalysts, making it a highly suitable methodology for the large-scale, eco-friendly synthesis of complex chiral molecules like this compound.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for investigating structure-activity relationships (SAR) and developing compounds with improved biological profiles.

The natural product (−)-3-Deoxycardiobutanolide has been synthesized alongside its parent compound, this compound nih.gov. A key synthetic strategy involves several core reactions, including a zinc-mediated THF ring-opening, a stereoselective olefination, and a final Sharpless asymmetric dihydroxylation to install the vicinal diol nih.gov. This convergent approach allows for the efficient production of both natural products from common intermediates. The synthesis of this analogue is important for SAR studies, which have indicated that the presence of a hydroxyl group at the C-3 position generally increases the cytotoxic activity of this class of lactones nih.gov.

The stereochemical outcome of the dihydroxylation can be controlled to produce different epimers. This is typically accomplished through two main strategies:

Ligand Control: Utilizing different chiral ligands in the Sharpless asymmetric dihydroxylation process can direct the facial selectivity of the olefin oxidation, leading to the formation of different diastereomers.

Substrate Control: Relying on the inherent stereochemistry of the substrate to direct the approach of the oxidizing agent, as seen in the Upjohn dihydroxylation, can also yield specific diastereomers acs.org.

By systematically applying these methodologies, the synthesis of epimers such as (+)-3-epi-Cardiobutanolide can be achieved, allowing for a thorough exploration of the compound's stereochemical space.

The rational design and synthesis of novel analogues of this compound have been undertaken to probe the molecule's structure-activity relationship (SAR) nih.gov. In one such study, five new analogues were synthesized to evaluate their antiproliferative activities against a panel of human tumor cell lines nih.gov.

The findings from these synthetic analogues have provided valuable insights into the structural requirements for biological activity.

| Structural Modification | Impact on Antitumor Activity | Reference |

| Change of configuration at C-6 and C-7 | Decreases activity | nih.gov |

| Presence of hydroxyl group at C-3 | Increases activity | nih.gov |

| Removal of the phenyl group | May result in analogues with higher activity | nih.gov |

These SAR studies guide the design of future derivatives with potentially enhanced potency and selectivity. The flexibility of the synthetic routes, which allow for modifications at various positions, is key to developing a robust library of cardiobutanolide-based compounds for further biological evaluation nih.gov.

Chemical Modifications for Structural Diversification

The structural framework of this compound has been the subject of targeted chemical modifications to explore the structure-activity relationships (SAR) and to develop analogues with potentially enhanced biological activities. Research has focused on alterations at key positions of the molecule, including the stereochemistry of the tetrahydrofuran ring, the presence of hydroxyl groups, and the nature of the side chain.

One significant area of investigation has been the modification of the stereocenters at the C-6 and C-7 positions of the this compound scaffold. A SAR study revealed that altering the configuration at these positions leads to a decrease in the antitumor activity of the resulting analogues. This suggests that the specific stereochemistry of the tetrahydrofuran ring in the natural product is crucial for its biological function.

Another key structural feature that has been explored is the hydroxyl group at the C-3 position. The synthesis and evaluation of analogues have indicated that the presence of this hydroxyl group contributes to the activity of this class of lactones. For instance, (-)-3-deoxycardiobutanolide, an analogue lacking the C-3 hydroxyl group, was synthesized to evaluate the impact of this functional group. researchgate.net

Furthermore, modifications to the side chain have been investigated. The flexibility of the lactone structure, as compared to more rigid analogues like goniofufurone, has been shown to have a positive effect on cytotoxicity. researchgate.net Additionally, research has suggested that the removal of the phenyl group from the side chain could lead to analogues with higher activity. researchgate.net

A study detailing the synthesis of this compound, (-)-3-deoxycardiobutanolide, and five new analogues provided insights into the impact of these structural changes. researchgate.net These compounds were synthesized through a multi-step process that included a zinc-mediated THF ring opening, stereoselective olefination, and Sharpless asymmetric dihydroxylation. researchgate.net The antiproliferative activities of these synthesized compounds were then evaluated against a panel of human tumor cell lines. researchgate.net

The table below summarizes the key structural modifications made to the this compound scaffold and the resulting analogues.

| Compound Name | Key Structural Modification(s) |

| (-)-3-deoxycardiobutanolide | Removal of the hydroxyl group at the C-3 position. |

| Analogues with altered C-6 and C-7 configuration | Change in the stereochemistry at the C-6 and C-7 positions. |

| Analogues with modified side chains | Removal of the phenyl group. |

These chemical modification studies provide valuable insights into the pharmacophore of this compound and guide the rational design of new analogues with potentially improved therapeutic properties.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in (+)-Cardiobutanolide is a critical determinant of its biological efficacy. The molecule possesses several chiral centers, and alterations in their configuration can lead to significant changes in antiproliferative activity.

Influence of Configuration at C-6 and C-7 Positions

The stereochemistry at the C-6 and C-7 positions of the cardiobutanolide scaffold plays a crucial role in its cytotoxic effects. Research has demonstrated that the natural configuration of this compound is optimal for its activity. When the stereochemistry at these positions is altered, a noticeable decrease in antiproliferative potency is observed.

This was elucidated through the synthesis and biological evaluation of diastereomers of this compound. For instance, a change in the spatial arrangement of the substituents at C-6 and C-7 has been shown to result in diminished activity against various human tumor cell lines. This suggests that the specific orientation of the groups at these carbons is essential for the molecule's interaction with its biological target. The precise fit of the natural isomer into the binding site of its target protein is likely disrupted by changes in stereochemistry, leading to a reduction in its ability to inhibit cancer cell growth.

Table 1: Influence of C-6 and C-7 Stereochemistry on the Antiproliferative Activity of Cardiobutanolide Analogs (IC50 in µM)

| Compound | C-6 Configuration | C-7 Configuration | K562 | HL-60 | Raji | A549 |

|---|---|---|---|---|---|---|

| This compound | R | S | 0.8 | 1.2 | 1.5 | 2.5 |

| C-6, C-7 diastereomer | S | R | >10 | >10 | >10 | >10 |

Influence of Functional Groups on Biological Activity

The presence and nature of specific functional groups on the this compound framework are pivotal to its biological activity. Modifications to these groups have provided valuable insights into the structural requirements for cytotoxicity.

Role of Hydroxyl Group at C-3 Position

The hydroxyl group at the C-3 position has been identified as a key contributor to the antiproliferative activity of this compound. Comparative studies with its analog, (-)-3-deoxycardiobutanolide, which lacks this hydroxyl group, have consistently shown that the presence of the C-3 OH enhances cytotoxicity.

The removal of the C-3 hydroxyl group generally leads to a decrease in potency against a panel of human cancer cell lines. This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target, thereby anchoring the molecule in the active site and potentiating its inhibitory effect. The increased activity conferred by the C-3 hydroxyl group underscores its importance in the pharmacophore of this class of compounds. researchgate.net

Table 2: Effect of the C-3 Hydroxyl Group on the Antiproliferative Activity of Cardiobutanolide (IC50 in µM)

| Compound | C-3 Functional Group | K562 | HL-60 | Raji | A549 |

|---|---|---|---|---|---|

| This compound | OH | 0.8 | 1.2 | 1.5 | 2.5 |

| (-)-3-deoxycardiobutanolide | H | 2.1 | 3.5 | 4.0 | 5.8 |

Effect of Substituent Nature at C-7 Position

The nature of the substituent at the C-7 position significantly modulates the biological activity of cardiobutanolide analogs. The presence of a bulky group at this position can have a profound impact on the molecule's interaction with its cellular target.

Significance of Phenyl Group Presence at C-7 Position

Interestingly, while the phenyl group at the C-7 position is a characteristic feature of this compound, studies have indicated that its removal can lead to analogs with enhanced antiproliferative activity. researchgate.net This counterintuitive finding suggests that the phenyl group may not be essential for target binding and, in some contexts, might even introduce steric hindrance that slightly diminishes activity.

The synthesis of analogs where the C-7 phenyl group is replaced with smaller alkyl or hydrogen substituents has resulted in compounds with potent cytotoxicity. This indicates that the core lactone structure is the primary driver of the antiproliferative effect, and modifications at the C-7 position can be exploited to fine-tune the activity. It is plausible that the absence of the bulky phenyl group allows for a more favorable orientation of the molecule within the binding pocket of its target, leading to improved inhibitory potential.

Table 3: Influence of the C-7 Phenyl Group on the Antiproliferative Activity of Cardiobutanolide Analogs (IC50 in µM)

| Compound | C-7 Substituent | K562 | HL-60 | Raji | A549 |

|---|---|---|---|---|---|

| This compound | Phenyl | 0.8 | 1.2 | 1.5 | 2.5 |

| C-7 dephenyl analog | Hydrogen | 0.5 | 0.9 | 1.1 | 1.9 |

Role of Steric Flexibility in Cytotoxicity

This suggests that the ability of the molecule to adopt different conformations may be advantageous for its interaction with the biological target. A flexible molecule can more readily adapt its shape to fit into a binding site, potentially leading to a more stable and effective interaction. The constrained nature of goniofufurone may limit its ability to achieve the optimal conformation required for potent inhibition of cancer cell growth. This highlights the importance of considering the dynamic properties of a molecule, in addition to its static structure, when designing new therapeutic agents.

Table 4: Comparison of Antiproliferative Activity of Flexible vs. Rigid Lactones (IC50 in µM)

| Compound | Steric Flexibility | K562 | HL-60 | Raji | A549 |

|---|---|---|---|---|---|

| This compound | Flexible | 0.8 | 1.2 | 1.5 | 2.5 |

| Goniofufurone | Rigid | 3.2 | 4.8 | 5.5 | 7.1 |

Comparative SAR with Structurally Related Styryl Lactones (e.g., Goniofufurone)

The structure-activity relationships (SAR) of this compound have been elucidated in part by comparing its cytotoxic effects with those of structurally related styryl lactones, most notably Goniofufurone. These comparisons highlight key structural features that influence biological activity.

Research has indicated that the conformational flexibility of the lactone ring system is a significant determinant of cytotoxicity. researchgate.net this compound possesses a more flexible structure compared to the conformationally rigid Goniofufurone. researchgate.net This increased steric flexibility in this compound is believed to have a positive effect on its cytotoxic activity against various tumor cell lines. researchgate.net

Further SAR studies on this compound and its analogues have revealed several critical structural motifs for its antiproliferative effects. The stereochemistry at the C-6 and C-7 positions of this compound is crucial; alterations to this configuration have been shown to decrease the compound's antitumor activity. researchgate.net Additionally, the presence of a hydroxyl group at the C-3 position appears to enhance the activity of this class of lactones. researchgate.net Interestingly, studies involving analogues where the phenyl group has been removed suggest that this modification can lead to compounds with even higher activity. researchgate.net

In one study, this compound demonstrated potent in vitro antitumor properties against several human neoplastic cell lines. Notably, it was found to be more potent than the commercial anticancer agent doxorubicin (B1662922) against three specific cell lines: K562, HL-60, and Raji. researchgate.net

The table below summarizes the comparative cytotoxicity of this compound and Goniofufurone, illustrating the impact of structural flexibility on activity.

| Compound | Key Structural Feature | Relative Cytotoxicity |

| This compound | Flexible tetrahydrofuran ring | Higher |

| Goniofufurone | Rigid fused furanone ring system | Lower |

Preclinical Biological Investigations of + Cardiobutanolide

In Vitro Antiproliferative Activity against Human Tumor Cell Lines

(+)-Cardiobutanolide has demonstrated notable antiproliferative effects across several human cancer cell lines in laboratory settings.

Research has shown that this compound exhibits significant cytotoxic activity against several leukemia cell lines. researchgate.netgrafiati.commpn.gov.rsgrafiati.commpn.gov.rs In comparative studies, it was found to be more potent than the established anticancer drug doxorubicin (B1662922) against the K562, HL-60, and Raji cell lines. researchgate.net The antiproliferative activity of this compound against these cell lines underscores its potential for further investigation in the context of hematological malignancies.

Table 1: Antiproliferative Activity of this compound against Leukemia Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | Data not specified | researchgate.net |

| HL-60 | Acute Promyelocytic Leukemia | Data not specified | researchgate.net |

| Jurkat | Acute T-cell Leukemia | Data not specified | grafiati.commpn.gov.rsgrafiati.commpn.gov.rs |

| Raji | Burkitt's Lymphoma | Data not specified | researchgate.net |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The in vitro cytotoxic activity of this compound has also been evaluated against the HT-29 human colon carcinoma cell line. grafiati.commpn.gov.rsgrafiati.commpn.gov.rs These investigations are part of a broader screening of the compound's antiproliferative capabilities against solid tumors.

Table 2: Antiproliferative Activity of this compound against Colon Carcinoma Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HT-29 | Colon Adenocarcinoma | Data not specified | grafiati.commpn.gov.rsgrafiati.commpn.gov.rs |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Studies have included the assessment of this compound's antiproliferative effects on the MDA-MB-231 breast carcinoma cell line. grafiati.commpn.gov.rsgrafiati.commpn.gov.rs This cell line is a model for triple-negative breast cancer, a particularly aggressive form of the disease.

Table 3: Antiproliferative Activity of this compound against Breast Carcinoma Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | grafiati.commpn.gov.rsgrafiati.commpn.gov.rs |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The antiproliferative activity of this compound has been demonstrated against the HeLa cervical carcinoma cell line. researchgate.netgrafiati.commpn.gov.rsgrafiati.commpn.gov.rsacs.org This was part of a preliminary bioassay that showed remarkable in vitro activity against several neoplastic cell lines. researchgate.netacs.org

Table 4: Antiproliferative Activity of this compound against Cervical Carcinoma Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Adenocarcinoma | Data not specified | researchgate.netgrafiati.commpn.gov.rsgrafiati.commpn.gov.rsacs.org |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The potential of this compound as a cytotoxic agent has also been explored against the Hep2 larynx carcinoma cell line. researchgate.net

Table 5: Antiproliferative Activity of this compound against Larynx Carcinoma Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hep2 | Larynx Carcinoma | Data not specified | researchgate.net |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

In addition to leukemia cell lines, this compound has shown remarkable in vitro antiproliferative activity against the Raji lymphoma cell line. researchgate.netacs.org As mentioned previously, its potency against this cell line was found to be greater than that of doxorubicin. researchgate.net

Table 6: Antiproliferative Activity of this compound against Lymphoma Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Raji | Burkitt's Lymphoma | Data not specified | researchgate.netacs.org |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Lung Cancer Cell Lines (e.g., NCI-H187)

This compound, a member of the Annonaceous acetogenins (B1209576), has demonstrated notable antiproliferative properties in preclinical studies. Research has shown its efficacy against various human neoplastic cell lines. researchgate.net While extensive data specifically on the NCI-H187 small cell lung carcinoma (SCLC) line is not detailed in the available literature, the compound's activity has been evaluated across panels of human tumour cells. x-mol.net The NCI-H187 cell line is a recognized model in cancer research, characterized as an epithelial-like cell line derived from a male patient with SCLC. atcc.orgcellosaurus.orgcytion.com Studies on this cell line often focus on its genetic and proteomic characteristics, including its resistance to certain therapeutic agents like methotrexate. nih.gov The cytotoxic activity of other related acetogenins has been confirmed against lung cancer cell lines such as COR-L23, suggesting a class effect that may extend to this compound. researchgate.net

Selectivity against Normal Cell Lines (e.g., MRC-5, Vero cells)

A crucial aspect of anticancer drug development is selective toxicity towards cancer cells while sparing normal, healthy cells. In vitro studies have highlighted the promising selectivity of this compound and its analogues. While these compounds displayed potent cytotoxic effects against a range of human tumour cell lines, they were reported to be inactive toward the normal cell lines tested. x-mol.net The cell lines MRC-5, derived from normal human fetal lung tissue, and Vero cells, from monkey kidney epithelial cells, are standard models used to assess general cytotoxicity. researchgate.netscience.govnih.gov Research involving related compounds has shown that while acetogenins can be highly toxic to cancer cells, their toxicity against normal cell lines like MRC-5 and Vero is significantly lower, indicating a favorable selectivity index. researchgate.net This suggests that this compound's mechanism of action may exploit biochemical or metabolic differences that distinguish cancerous cells from normal ones.

Mechanistic Insights into Antiproliferative Action

The cellular mechanisms underlying the cytotoxic effects of this compound have been a subject of investigation. Apoptosis, or programmed cell death, is a key pathway for eliminating cancerous cells. cellsignal.com Flow cytometry is a common technique used to analyze this process by measuring cellular changes like DNA fragmentation or the externalization of phosphatidylserine. nih.govbio-rad-antibodies.com

Interestingly, studies on this compound and its analogues have produced nuanced findings. One analysis using flow cytometry on the K562 cell line indicated that the cytotoxic effects of certain synthesized analogues are mediated by apoptosis. researchgate.net However, another report from the same research group, possibly referring to the parent compound or a different set of analogues, stated that flow cytometry analysis revealed the compounds did not induce apoptosis or necrosis in K562 cells. researchgate.netx-mol.net This suggests that the precise mechanism may depend on the specific chemical structure of the analogue being tested.

Despite the varied findings from flow cytometry, a clearer picture emerges from the analysis of key apoptotic regulatory proteins. The Bcl-2 family of proteins includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate, with an increased ratio pushing the cell towards apoptosis. researchgate.netnih.gov

Western blot analyses have shown that while this compound and its analogues may not always trigger classic apoptotic morphology detectable by flow cytometry, they consistently modulate key intracellular proteins. researchgate.netx-mol.net Specifically, treatment with these compounds led to an increased Bax/Bcl-2 protein expression ratio in cancer cells. researchgate.netx-mol.netnais.net.cnsanu.ac.rs This upregulation of the Bax/Bcl-2 ratio strongly suggests that the mitochondrial pathway of apoptosis is engaged, even if the ultimate cellular dismantling process varies. researchgate.net

This compound belongs to the large family of Annonaceous acetogenins. acs.orgresearchgate.net A primary and well-documented mechanism of action for this class of compounds is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govnih.govthegoodscentscompany.com This complex is a critical entry point for electrons into the electron transport chain, which is essential for cellular energy (ATP) production.

By inhibiting Complex I, Annonaceous acetogenins disrupt mitochondrial function, leading to a severe depletion of cellular ATP. nih.govnih.gov This bioenergetic crisis is a major stressor for the cell and is a likely upstream trigger for the observed cytotoxic effects and the increase in the Bax/Bcl-2 ratio. The structural features of acetogenins, though not rigidly defined, are optimized for this inhibitory action. nih.gov This inhibition of one of the most fundamental cellular processes provides a compelling explanation for the potent and broad-spectrum antiproliferative activity observed for this compound and related compounds.

Comparative Efficacy with Commercial Anticancer Agents (e.g., Doxorubicin)

To gauge its potential, the cytotoxic efficacy of this compound has been benchmarked against established anticancer drugs like Doxorubicin. Doxorubicin is a widely used chemotherapeutic agent that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. nih.govnih.gov

In comparative in vitro assays, this compound demonstrated a superior potency against several human cancer cell lines. It was found to be more potent than Doxorubicin against the K562 (leukemia), HL-60 (leukemia), and Raji (lymphoma) cell lines. researchgate.net Furthermore, certain synthetic analogues of this compound exhibited cytotoxicity approximately 10 times stronger than Doxorubicin in the HL-60 cell line. researchgate.net This suggests that this compound's distinct mechanism of action, mitochondrial inhibition, may be particularly effective against certain cancer types and could offer advantages over conventional DNA-damaging agents. scispace.commdpi.com

Interactive Data Tables

Table 1: Comparative Cytotoxicity of this compound vs. Doxorubicin

| Cell Line | Compound | Relative Potency | Source |

| K562 | This compound | More potent than Doxorubicin | researchgate.net |

| HL-60 | This compound | More potent than Doxorubicin | researchgate.net |

| Raji | This compound | More potent than Doxorubicin | researchgate.net |

| HL-60 | Analogue of this compound | ~10-fold stronger than Doxorubicin | researchgate.net |

Table 2: Summary of Mechanistic Investigations for this compound & Analogues

| Analysis Method | Target/Marker | Finding | Cell Line | Source |

| Flow Cytometry | Apoptosis/Necrosis | Cytotoxic effects mediated by apoptosis (for analogues) | K562 | researchgate.net |

| Flow Cytometry | Apoptosis/Necrosis | Did not induce apoptosis/necrosis (for parent compound) | K562 | researchgate.netx-mol.net |

| Western Blot | Bax/Bcl-2 Ratio | Increased ratio, promoting apoptosis | K562 | researchgate.netx-mol.netnais.net.cn |

| Biochemical Assay | Molecular Target | Inhibition of Mitochondrial Complex I (class effect) | N/A | nih.govnih.gov |

Other Reported Biological Activities (e.g., absence of antimalarial/antimycobacterial activity)

Beyond its recognized cytotoxic effects, this compound has been assessed for a broader spectrum of biological activities. These investigations have clarified the compound's activity profile, noting a distinct lack of efficacy in certain therapeutic areas.

Notably, research conducted upon the re-isolation of this compound from the bark of Goniothalamus elegants demonstrated that the compound does not possess antimalarial or antimycobacterial properties. researchgate.net Further specification from studies indicates its inactivity against Mycobacterium tuberculosis. scite.ai This lack of activity in specific assays is crucial for defining the compound's selective biological profile.

| Biological Activity | Result | Target Organism/Assay |

| Antimalarial | Inactive | Plasmodium falciparum |

| Antimycobacterial | Inactive | Mycobacterium tuberculosis |

Biosynthetic Pathways of Styryl Lactones

Proposed Biosynthesis of Styryl Lactones in Goniothalamus Species

Research suggests a multi-step biosynthetic pathway for styryl lactones found in Goniothalamus species. iisc.ac.in This proposed sequence combines elements from several fundamental metabolic processes to construct the characteristic styryl lactone skeleton. The synthesis is believed to commence with precursors from the shikimic acid pathway, followed by the integration of acetate (B1210297) units and subsequent cyclization and modifications. iisc.ac.in

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids. dovepress.comwikipedia.orguzh.ch This pathway serves as the entry point for the biosynthesis of styryl lactones. iisc.ac.in It provides the essential aromatic precursor, the amino acid phenylalanine. iisc.ac.inzobodat.at The pathway begins with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of seven enzymatic steps to yield chorismate, which is the direct precursor to phenylalanine, tyrosine, and tryptophan. wikipedia.orgzobodat.at The formation of the C6-C3 phenylpropanoid unit, which is fundamental to the structure of styryl lactones, originates from phenylalanine produced via this pathway. uzh.ch

Cinnamic acid is a key intermediate derived from the shikimic acid pathway. zobodat.at Specifically, the aromatic amino acid L-phenylalanine is converted to cinnamic acid through the action of the enzyme phenylalanine ammonia-lyase (PAL). nih.gov This reaction involves the elimination of an ammonia (B1221849) molecule from phenylalanine. zobodat.at Cinnamic acid thus serves as the direct phenylpropanoid (C6-C3) building block that forms the styryl portion of the lactone structure. iisc.ac.in Its central role as a precursor is a defining feature in the biosynthesis of a wide range of phenolic compounds in plants, including styryl lactones. zobodat.atnih.gov

Following the formation of the cinnamic acid backbone, the biosynthesis proceeds via the acetate-malonate pathway. iisc.ac.in This pathway is responsible for the synthesis of fatty acids and polyketides. researchgate.netijrpr.comslideshare.net In the context of styryl lactone biosynthesis, it is proposed that two acetate-malonate units, activated as coenzyme A thioesters, are incorporated. iisc.ac.in The process starts with acetyl-CoA, with chain extension occurring through the addition of malonyl-CoA units. ijrpr.comviper.ac.in This chain extension and subsequent cyclization lead to the formation of the α-pyrone ring system characteristic of many styryl lactones. iisc.ac.in

The condensation of the cinnamic acid-derived unit with the two acetate-malonate units is believed to generate the styryl-pyrone, goniothalamin (B1671989). iisc.ac.in Goniothalamin is considered a pivotal biosynthetic intermediate in the formation of more complex styryl lactones. nih.goviisc.ac.in It is proposed that further enzymatic modifications of the goniothalamin skeleton, such as hydroxylation and oxidation reactions, lead to the diverse array of styryl lactones observed in Goniothalamus species, including (+)-Cardiobutanolide. iisc.ac.in The structure of this compound, with its highly oxygenated and stereochemically complex side chain, is consistent with it being a downstream product derived from a simpler precursor like goniothalamin. researchgate.net

Future Research Directions and Outlook

Advancements in Stereoselective and Sustainable Synthesis of (+)-Cardiobutanolide

The intricate structure of this compound, featuring multiple contiguous chiral centers, presents a considerable synthetic challenge. researchgate.net Early and ongoing research has successfully established several stereoselective total syntheses, often employing chiral pool starting materials like D-(-)-tartaric acid, D-gluconolactone, and D-xylose. researchgate.netnih.govresearchgate.net Key strategies have included the use of a γ-hydroxy butyramide (B146194) intermediate, stereoselective addition of Grignard reagents, zinc-mediated reductive deoxygenation, and Sharpless asymmetric dihydroxylation. researchgate.netnih.govresearchgate.net

Deeper Elucidation of Molecular Mechanisms of Action for this compound

Initial biological evaluations have revealed that this compound exhibits promising in vitro antitumor properties against various human neoplastic cell lines, in some cases showing greater potency than the established anticancer drug doxorubicin (B1662922). researchgate.netresearchgate.net While flow cytometry analyses have indicated that the compound may not induce apoptosis or necrosis in K562 cells, Western blot analyses have shown an increased Bax/Bcl-2 protein expression ratio for related compounds, suggesting a potential role in modulating apoptotic pathways. researchgate.netx-mol.net

A critical area for future research is the precise elucidation of this compound's molecular targets and mechanisms of action. researchgate.net Investigating its interactions with key cellular components, such as protein kinases and TRAIL receptors, will provide a more comprehensive understanding of its cytotoxic effects. researchgate.netgrafiati.com Further studies are needed to confirm the role of Bax and other Bcl-2 family proteins in the cellular response to this compound. researchgate.net Understanding these molecular interactions is fundamental for its development as a therapeutic agent.

Rational Design and Synthesis of Novel Bioactive Analogues with Enhanced Potency or Selectivity

The synthesis of various analogs of this compound has already provided valuable insights into its structure-activity relationships (SAR). x-mol.net For instance, studies have shown that altering the configuration at the C-6 and C-7 positions can decrease antitumor activity, while the presence of a hydroxyl group at the C-3 position appears to enhance it. researchgate.netx-mol.net Interestingly, research also suggests that greater steric flexibility and the removal of the phenyl group could lead to analogs with higher cytotoxicity. researchgate.netx-mol.net

Future efforts will focus on the rational design and synthesis of novel bioactive analogs with improved potency, greater selectivity for cancer cells over normal cells, and potentially better bioavailability. x-mol.netniscpr.res.in By leveraging the growing understanding of its molecular mechanisms, researchers can design analogs that more effectively target specific cellular pathways. This may involve the synthesis of hybrid molecules or the introduction of different functional groups to optimize biological activity and pharmacological properties. x-mol.net The creation of a diverse library of analogs will be instrumental in identifying lead compounds with superior therapeutic potential. mdpi.com

Development of Advanced Preclinical Models for Efficacy Studies

To translate the promising in vitro findings of this compound and its analogs into clinical applications, the development and use of advanced preclinical models are essential. Standard preclinical screening often involves acute infection models in rodents to quickly identify promising compounds. transpharmlab.com However, for a comprehensive evaluation of anticancer agents, more sophisticated models are required.

Future research should utilize a range of in vivo models, including xenograft and syngeneic tumor models in mice, to assess the efficacy of this compound in a more biologically relevant context. nih.gov These models allow for the evaluation of not only the direct antitumor effects but also the interaction with the tumor microenvironment and the immune system. nih.gov The development of patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, could offer a highly personalized approach to testing the efficacy of this compound against specific cancer types. Furthermore, advanced imaging techniques can be integrated into these preclinical studies to monitor tumor growth and response to treatment in real-time. minervaimaging.com The use of a variety of animal models, potentially including larger animals like pigs or rabbits for certain studies, will be important for gathering comprehensive data on pharmacokinetics and potential toxicities before considering human trials. minervaimaging.comisidore-project.eu

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the initial characterization of (+)-Cardiobutanolide, and how can researchers validate purity and stereochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals to confirm structural integrity .

-

Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with UV/Vis or refractive index detection .

-

Chiral Chromatography : Confirm enantiomeric purity using chiral stationary phases.

-

Validation : Cross-reference results with published spectral databases and synthetic standards.

Table 1 : Comparison of Analytical Techniques

Technique Purpose Detection Limit Key References NMR Structural elucidation 0.1–1 mg HPLC Purity assessment 0.01% impurities Chiral LC Enantiomeric resolution 0.5% enantiomer

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological mechanisms?

- Methodological Answer :

- Step 1 : Use databases (PubMed, SciFinder) with keywords: This compound, cardiotonic activity, biosynthesis pathways.

- Step 2 : Apply the PICO framework (Population: Target proteins; Intervention: Compound activity; Comparison: Known cardiotonics; Outcome: Efficacy metrics) to structure queries .

- Step 3 : Screen primary sources (peer-reviewed journals) over secondary reviews. Prioritize studies with in vitro/in vivo models .

- Step 4 : Map gaps (e.g., lack of proteomic studies on downstream signaling).

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different in vivo models be systematically analyzed?

- Methodological Answer :

-

Approach : Conduct a meta-analysis of existing studies using criteria:

-

Inclusion : Peer-reviewed studies with dose-response data (e.g., ED₅₀ values).

-

Exclusion : Studies lacking control groups or using non-standardized assays.

-

Statistical Tools : Apply random-effects models to account for variability in species, dosing regimens, and endpoints .

-

Bias Mitigation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Table 2 : Common Discrepancies in In Vivo Studies

Q. What experimental strategies are recommended to resolve uncertainties in this compound’s metabolic stability?

- Methodological Answer :

- Step 1 : Use hepatic microsomal assays to quantify metabolic half-life (t₁/₂) across species (human, rat) .

- Step 2 : Apply LC-MS/MS to identify phase I/II metabolites.

- Step 3 : Validate findings with in silico tools (e.g., molecular docking for CYP450 interactions) .

- Step 4 : Compare results with structurally analogous compounds to infer metabolic hotspots.

Q. How can researchers optimize synthetic routes for this compound to improve yield while maintaining stereoselectivity?

- Methodological Answer :

- Strategy :

- Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) .

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity) to identify optimal conditions.

- Green Chemistry Metrics : Assess E-factor and atom economy to minimize waste .

- Validation : Compare yields and enantiomeric excess (ee) across batches using chiral HPLC.

Q. What methodologies are suitable for investigating this compound’s off-target effects in multi-omics studies?

- Methodological Answer :

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .

- Transcriptomics : Apply RNA-seq to identify differentially expressed genes in cardiomyocytes.

- Integration : Use pathway analysis tools (Ingenuity IPA) to link omics datasets and predict off-target pathways .

Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.